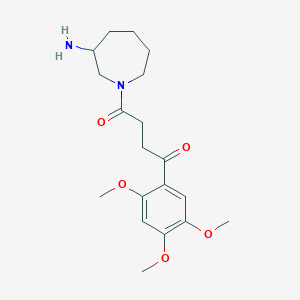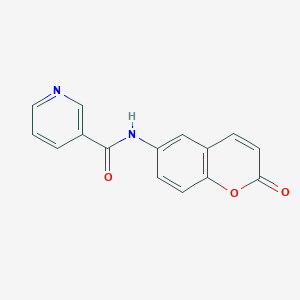![molecular formula C19H21F3N2O2 B5527083 3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds with diverse applications in medicinal chemistry due to their pharmacological properties. The synthesis and analysis of benzamides, including derivatives such as 3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide, are of significant interest for the development of novel therapeutic agents.
Synthesis Analysis
Benzamides are synthesized through various chemical reactions, including the Bischler-Napieralski reaction, which involves the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the potential for creating complex benzamide structures through cyclization processes (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamides can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of specific benzamide derivatives, where the configuration of the products was established (Browne et al., 1981). This highlights the importance of structural analysis in understanding the properties of benzamide compounds.
Chemical Reactions and Properties
Benzamides undergo various chemical reactions that modify their chemical properties. For example, the synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl)benzamides indicate that specific benzamide derivatives can be synthesized under weak basic conditions, leading to compounds with significant microbiological activity (Mobinikhaledi et al., 2006).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting points, and crystalline forms, are crucial for their application in drug formulation. For instance, the preparation and characterization of two crystalline forms of a specific benzamide compound show that polymorphism can significantly affect the compound's physical properties and stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, stability, and the effects of substituents on their activity, are essential for their medicinal chemistry applications. Studies have shown that modifications to the benzamide structure can lead to compounds with varying levels of activity and selectivity for different biological targets (Zimmer et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research by Mobinikhaledi et al. (2006) on related N-(3-Hydroxy-2-pyridyl)benzamides demonstrated that certain benzamide derivatives exhibit significant antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that derivatives of benzamides, potentially including "3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide," could be explored for their antibacterial properties (Mobinikhaledi et al., 2006).
Antineoplastic Activity
Gong et al. (2010) investigated the metabolism of Flumatinib, a compound structurally similar to the given benzamide, in patients with chronic myelogenous leukemia. The study highlighted the drug's metabolism pathways, including N-demethylation and hydroxylation, indicating its potential application in cancer treatment and the importance of understanding its metabolic profile for therapeutic applications (Gong et al., 2010).
Metal Ion Interaction and Alzheimer's Therapy
Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. These compounds, designed to interact with metal ions associated with neurodegenerative diseases, highlight the broader utility of benzamide derivatives in targeting complex conditions like Alzheimer's disease through metal ion chelation and redistribution (Scott et al., 2011).
Novel Synthetic Routes and Antiviral Activity
Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-avian influenza virus activity. This research underscores the versatility of benzamide derivatives in synthesizing new compounds with potent antiviral properties, which may include derivatives of the specified benzamide (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-18(2,26)9-8-13-5-3-6-14(11-13)17(25)24-16(19(20,21)22)15-7-4-10-23-12-15/h3-7,10-12,16,26H,8-9H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVFQWYBQDPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC(C2=CN=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)
